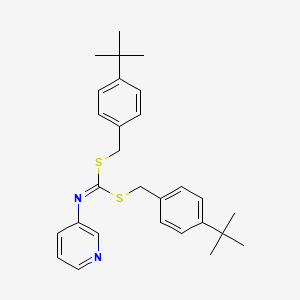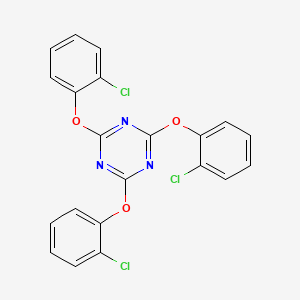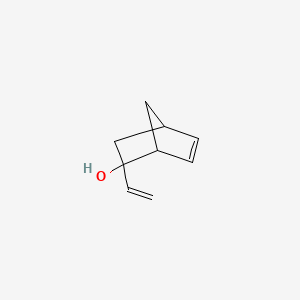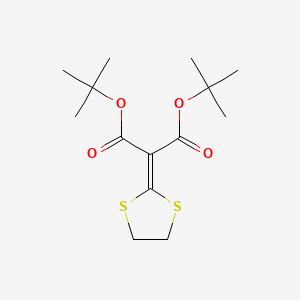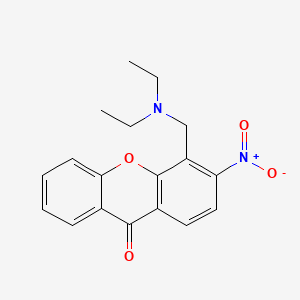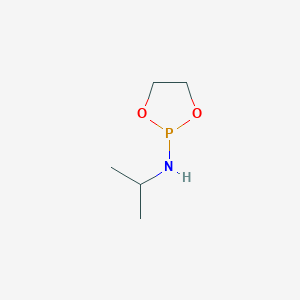![molecular formula C9H17N3O2 B14665682 N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide CAS No. 41222-47-3](/img/structure/B14665682.png)
N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide is a compound with significant interest in the field of organic chemistry. It is known for its unique structure, which includes a dimethylamino group attached to a prop-2-enamide backbone. This compound is used as a building block in the synthesis of various polymers and has applications in multiple scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethylamino)methyl]prop-2-enamide typically involves the Mannich reaction, which is a three-component condensation reaction. This reaction involves the condensation of formaldehyde, a secondary amine (dimethylamine), and an acrylamide. The reaction is usually carried out at elevated temperatures (around 80°C) to facilitate the formation of the Schiff base, followed by the addition of the secondary amine .
Industrial Production Methods
In industrial settings, the production of N-[(dimethylamino)methyl]prop-2-enamide is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reaction mixture is often subjected to vacuum distillation to isolate the monomer from the aqueous reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(dimethylamino)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
N-[(dimethylamino)methyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of smart polymers that exhibit temperature and pH responsiveness.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug delivery systems.
Industry: It is employed in the production of various industrial polymers and materials.
Mécanisme D'action
The mechanism by which N-[(dimethylamino)methyl]prop-2-enamide exerts its effects involves its ability to form polymers with specific properties. The dimethylamino group can be ionized, allowing for pH-responsive behavior. This ionization alters the hydrophobicity of the polymer, enabling it to respond to environmental changes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[(dimethylamino)methyl]methacrylamide: Similar in structure but with a methacrylamide backbone.
N-(2-hydroxypropyl)methacrylamide: Contains a hydroxypropyl group instead of a dimethylamino group.
N-(3-aminopropyl)methacrylamide hydrochloride: Features an aminopropyl group and is used in similar applications.
Uniqueness
N-[(dimethylamino)methyl]prop-2-enamide is unique due to its dual functionality, allowing it to respond to both temperature and pH changes. This makes it particularly valuable in the development of smart polymers and stimuli-responsive materials .
Propriétés
Numéro CAS |
41222-47-3 |
|---|---|
Formule moléculaire |
C9H17N3O2 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide |
InChI |
InChI=1S/C6H12N2O.C3H5NO/c1-4-6(9)7-5-8(2)3;1-2-3(4)5/h4H,1,5H2,2-3H3,(H,7,9);2H,1H2,(H2,4,5) |
Clé InChI |
YVOHTICMDRZABX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CNC(=O)C=C.C=CC(=O)N |
Numéros CAS associés |
41222-47-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


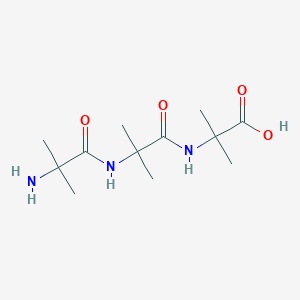
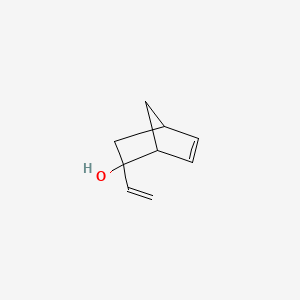
![2-(6-Oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B14665614.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4,5-trione](/img/structure/B14665619.png)
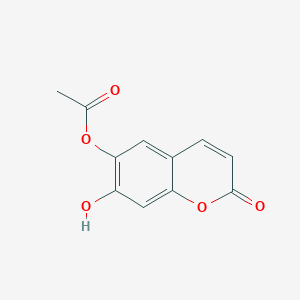
![2-Chloro-3,3',5,5'-tetramethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14665637.png)
